molecular formula C11H8N2O2S B275740 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

Cat. No. B275740
M. Wt: 232.26 g/mol
InChI Key: NUEZBCKNVWZLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, also known as rhodomyrtone, is a natural antibiotic compound that is found in the leaves of the Rhodomyrtus tomentosa plant. This compound has gained attention in recent years due to its potent antimicrobial properties and potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is not fully understood, but it is believed to disrupt the bacterial cell membrane, leading to cell death. It has also been found to inhibit the production of bacterial toxins and biofilms, which are important virulence factors for many pathogenic bacteria.
Biochemical and Physiological Effects:
Rhodomyrtone has been found to have low toxicity and is well-tolerated by animal models. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Rhodomyrtone has several advantages for lab experiments, including its potent antimicrobial properties, low toxicity, and ability to inhibit bacterial toxins and biofilms. However, its high cost and limited availability may be a limitation for some researchers.

Future Directions

There are several future directions for research on 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one, including:
1. Further studies on the mechanism of action to better understand how 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one disrupts bacterial cell membranes.
2. Development of more cost-effective synthesis methods to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in larger quantities.
3. Investigation of the potential applications of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the treatment of inflammatory diseases.
4. Exploration of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in combination with other antibiotics to enhance their efficacy against antibiotic-resistant bacteria.
5. Investigation of the potential use of 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the food industry as a natural preservative.
Conclusion:
In conclusion, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one is a promising natural antibiotic compound with potent antimicrobial properties and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields. With continued research, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one may prove to be a valuable addition to the arsenal of antibiotics available to combat antibiotic-resistant bacteria.

Synthesis Methods

Rhodomyrtone can be extracted from the leaves of the Rhodomyrtus tomentosa plant, but this method is not cost-effective. Therefore, several synthetic methods have been developed to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one in the laboratory. One such method involves the use of 2,4-dimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde as starting materials, which are then subjected to a series of chemical reactions to produce 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one.

Scientific Research Applications

Rhodomyrtone has been shown to have potent antimicrobial properties against a wide range of bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). It has also been found to be effective against fungi and viruses. Therefore, 4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one has potential applications in the field of medicine as an alternative to conventional antibiotics.

properties

Product Name

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

4-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one

InChI

InChI=1S/C11H8N2O2S/c1-5-2-3-6-9-10(16-11(6)12-5)7(14)4-8(15)13-9/h2-4H,1H3,(H2,13,14,15)

InChI Key

NUEZBCKNVWZLJA-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O

SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=CC(=O)N3)O

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(S2)C(=O)C=C(N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.